5-Chloro-7-methoxy-4-methylindoline-2,3-dione
CAS No.: 89735-63-7
Cat. No.: VC15954262
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89735-63-7 |
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Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |
Standard InChI Key | WROYNBDJGPORTE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indoline-2,3-dione scaffold (isatin derivative) with three distinct substituents:
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Chlorine at position 5
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Methoxy group (-OCH₃) at position 7
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Methyl group (-CH₃) at position 4
This substitution pattern creates a sterically congested aromatic system, influencing electronic distribution and intermolecular interactions. Comparative analysis with 5-chloro-7-(trifluoromethyl)indoline-2,3-dione (CAS 954586-11-9) and 5-chloro-7-methylindoline-2,3-dione (CAS 14389-06-1) reveals that halogen and alkyl/alkoxy groups significantly modulate solubility and melting points.
Predicted Physicochemical Parameters
The methoxy group enhances solubility in polar aprotic solvents, while the chloro and methyl groups increase hydrophobicity, creating a balanced solubility profile suitable for drug formulation .
Synthetic Methodologies
Retrosynthetic Analysis
Plausible synthetic routes include:
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Functionalization of Preformed Isatin Derivatives
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Palladium-Catalyzed Cross-Coupling
Experimental Considerations
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Purification: Column chromatography using ethyl acetate/hexane (3:7) gradients, as demonstrated for 6-chloro-5-methoxyindoline-2,3-dione .
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Yield Optimization: Microwave-assisted synthesis (120°C, 30 min) may improve reaction efficiency, as seen in trifluoromethyl-substituted analogs .
Pharmacological and Industrial Applications
Biological Activity Predictions
The compound’s structural similarity to kinase inhibitors suggests potential in:
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Anticancer Therapeutics: Halogenated isatins exhibit CDK2 inhibition (IC₅₀ ~2–5 μM) .
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Antimicrobial Agents: Methoxy groups enhance membrane permeability, as observed in 5-chloro-7-(trifluoromethyl) derivatives against S. aureus (MIC 8 μg/mL) .
Materials Science Applications
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Organic Semiconductors: Conjugated indoline-diones show hole mobility up to 0.12 cm²/V·s .
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Coordination Complexes: The diketone moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), forming catalysts for oxidation reactions .
Hazard Category | Precautionary Measures |
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Skin Irritation | Wear nitrile gloves (ASTM D6978 standard) |
Respiratory Sensitization | Use NIOSH-approved N95 respirators |
Environmental Toxicity | Avoid aqueous discharge; incinerate at >850°C |
First-Aid Measures
Future Research Directions
Computational Modeling Priorities
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DFT Studies: Optimize geometry at B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax ≈ 320 nm).
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Molecular Docking: Screen against PI3Kγ (PDB 1E8X) to identify binding motifs.
Synthetic Chemistry Goals
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Develop continuous-flow synthesis to enhance scalability (target: >80% yield at 100 g/batch).
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Explore biocatalytic methods using Aspergillus niger oxidoreductases for greener production.
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